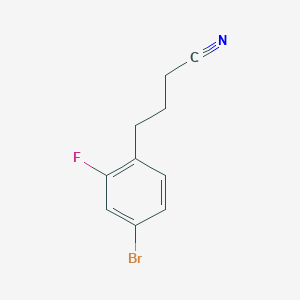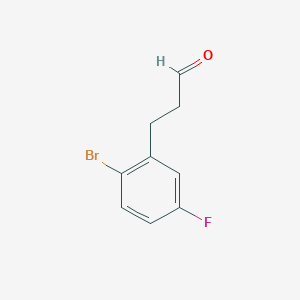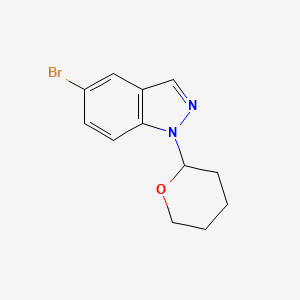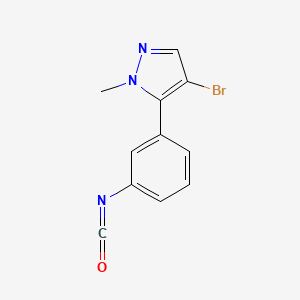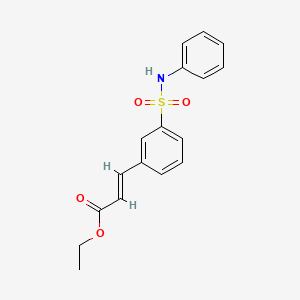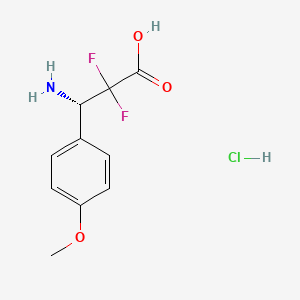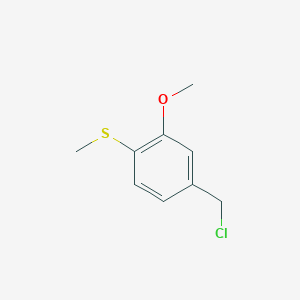
4-(Chloromethyl)-2-methoxy-1-(methylsulfanyl)benzene
Overview
Description
4-(Chloromethyl)-2-methoxy-1-(methylsulfanyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloromethyl group, a methoxy group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methoxy-1-(methylsulfanyl)benzene can be achieved through several methods. One common approach involves the chloromethylation of 2-methoxy-1-(methylsulfanyl)benzene using chloromethyl ether in the presence of a Lewis acid catalyst such as zinc iodide . The reaction is typically carried out in a solvent like dichloromethane at low temperatures to ensure high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and environmentally friendly methods. For example, the chloromethylation can be performed using less toxic reagents such as methylal, trioxymethylene, and thionyl chloride . These methods not only reduce the environmental impact but also lower production costs, making them suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-methoxy-1-(methylsulfanyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Scientific Research Applications
4-(Chloromethyl)-2-methoxy-1-(methylsulfanyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the preparation of polymers and other materials with specific properties.
Pharmaceuticals: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-methoxy-1-(methylsulfanyl)benzene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy and methylsulfanyl groups can modulate the compound’s reactivity and binding affinity to specific targets, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-2-methoxy-1-(methylthio)benzene
- 4-(Chloromethyl)-2-methoxy-1-(ethylsulfanyl)benzene
- 4-(Chloromethyl)-2-methoxy-1-(methylsulfinyl)benzene
Uniqueness
4-(Chloromethyl)-2-methoxy-1-(methylsulfanyl)benzene is unique due to the specific combination of substituents on the benzene ring. The presence of both a methoxy and a methylsulfanyl group provides distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and material science.
Properties
IUPAC Name |
4-(chloromethyl)-2-methoxy-1-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClOS/c1-11-8-5-7(6-10)3-4-9(8)12-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJDXRPMPVKFPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCl)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


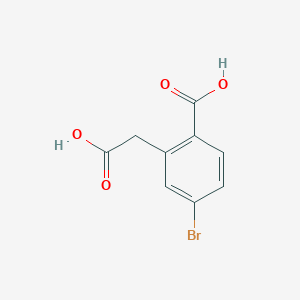



![{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride](/img/structure/B1524799.png)

